molecular formula C12H14Cl2FNO4S B12928694 rel-(1R,2S)--N-[1-(Fluoromethyl)-2-hydroxy-2-(4-(methylsulforyl)phenyl)ethyl]-2,2-dichloroacetamide

rel-(1R,2S)--N-[1-(Fluoromethyl)-2-hydroxy-2-(4-(methylsulforyl)phenyl)ethyl]-2,2-dichloroacetamide

Cat. No.: B12928694
M. Wt: 358.2 g/mol
InChI Key: AYIRNRDRBQJXIF-UWVGGRQHSA-N
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Description

rel-(1R,2S)–N-[1-(Fluoromethyl)-2-hydroxy-2-(4-(methylsulforyl)phenyl)ethyl]-2,2-dichloroacetamide: is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a fluoromethyl group, a hydroxy group, and a methylsulforyl group attached to a phenyl ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(1R,2S)–N-[1-(Fluoromethyl)-2-hydroxy-2-(4-(methylsulforyl)phenyl)ethyl]-2,2-dichloroacetamide involves multiple steps, including the introduction of the fluoromethyl group, the hydroxy group, and the methylsulforyl group. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and reduce costs. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

rel-(1R,2S)–N-[1-(Fluoromethyl)-2-hydroxy-2-(4-(methylsulforyl)phenyl)ethyl]-2,2-dichloroacetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The dichloroacetamide moiety can be reduced to form different amine derivatives.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the dichloroacetamide moiety may produce primary or secondary amines.

Scientific Research Applications

rel-(1R,2S)–N-[1-(Fluoromethyl)-2-hydroxy-2-(4-(methylsulforyl)phenyl)ethyl]-2,2-dichloroacetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rel-(1R,2S)–N-[1-(Fluoromethyl)-2-hydroxy-2-(4-(methylsulforyl)phenyl)ethyl]-2,2-dichloroacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to rel-(1R,2S)–N-[1-(Fluoromethyl)-2-hydroxy-2-(4-(methylsulforyl)phenyl)ethyl]-2,2-dichloroacetamide include:

Uniqueness

What sets rel-(1R,2S)–N-[1-(Fluoromethyl)-2-hydroxy-2-(4-(methylsulforyl)phenyl)ethyl]-2,2-dichloroacetamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C12H14Cl2FNO4S

Molecular Weight

358.2 g/mol

IUPAC Name

2,2-dichloro-N-[(1S,2R)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide

InChI

InChI=1S/C12H14Cl2FNO4S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-15)16-12(18)11(13)14/h2-5,9-11,17H,6H2,1H3,(H,16,18)/t9-,10-/m0/s1

InChI Key

AYIRNRDRBQJXIF-UWVGGRQHSA-N

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)[C@@H]([C@H](CF)NC(=O)C(Cl)Cl)O

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C(Cl)Cl)O

Origin of Product

United States

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